Inhibition of T790M/L858R Double Mutant
EGFR-IN-87 demonstrates a 7.7-fold to 10-fold improvement in potency against the T790M/L858R double mutant compared to the clinically approved irreversible inhibitor afatinib and the first-generation inhibitor gefitinib, respectively, based on cross-study cellular IC50 data . This enhanced activity against the gatekeeper mutation, a primary driver of acquired resistance to first-line TKIs, is a key differentiator for research models of resistant non-small cell lung cancer (NSCLC) .
| Evidence Dimension | Cellular IC50 against EGFR L858R/T790M |
|---|---|
| Target Compound Data | 1.3 nM |
| Comparator Or Baseline | Afatinib: 10 nM; Gefitinib: ~13 nM (calculated from reported 0.013 µM) |
| Quantified Difference | 7.7-fold more potent than afatinib; 10-fold more potent than gefitinib |
| Conditions | A431 cell line (Target Compound), Cell-free assays (Comparators) |
Why This Matters
This potency advantage is critical for research focused on overcoming T790M-mediated drug resistance, a major clinical challenge, enabling studies at lower, potentially less off-target-prone concentrations.
